molecular formula C21H19NO7 B2768620 methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-74-0

methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2768620
CAS No.: 637752-74-0
M. Wt: 397.383
InChI Key: IOPZZYFKKTYXIX-UHFFFAOYSA-N
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Description

“Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate” is a chemical compound with the linear formula C20H16O7 . It has a molecular weight of 368.346 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H16O7 . The average mass of the molecule is 383.352 Da, and the monoisotopic mass is 383.100494 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

Successive Michael Reactions on Chromone Derivatives : Chromones reacted with dimethyl acetonedicarboxylate to yield products depending on the substituent at the 3-position, leading to the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates. This research highlights the versatile reactivity of chromone derivatives under mild conditions, demonstrating the potential for synthesizing a wide range of chemical compounds, including methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate derivatives (Terzidis et al., 2008).

Reactions with Amines : The study on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines revealed the formation of novel cyclic phosphonic analogs of chromone. These reactions underline the capacity for creating complex molecules, showcasing the utility of such compounds in various chemical syntheses (Elż & Slawomir, 1999).

Potential Applications

Photoluminescent Properties : Research into 1,3,4-oxadiazole derivatives, which share structural features with the this compound, has revealed their phase behaviors and photoluminescent properties. These compounds exhibited significant photoluminescence, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Han et al., 2010).

Antimicrobial Activity : A study on novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety, similar in complexity to the compound , demonstrated interesting antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and can be harmful if swallowed . It’s important to handle all chemicals with care and use appropriate safety measures.

Properties

IUPAC Name

methyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-12-19(28-14-7-5-13(6-8-14)20(24)26-4)18(23)16-10-9-15(11-17(16)27-12)29-21(25)22(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPZZYFKKTYXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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